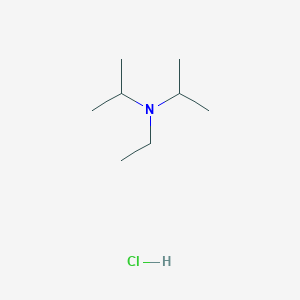

Ethyldiisopropylamine hydrochloride

Descripción general

Descripción

Ethyldiisopropylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Amide Coupling Reactions

One of the primary applications of ethyldiisopropylamine hydrochloride is as a hindered base in amide coupling reactions. It facilitates the reaction between activated carboxylic acids (such as acid chlorides) and nucleophilic amines without competing for nucleophilic sites. This selectivity is crucial for synthesizing complex molecules in medicinal chemistry .

Alkylation of Amines

This compound has been investigated for its role in the alkylation of secondary amines to form tertiary amines. This process is often complicated by the formation of quaternary ammonium salts through unwanted Menshutkin reactions; however, the presence of this compound effectively suppresses these side reactions, enhancing yield and selectivity .

Transition Metal-Catalyzed Reactions

In transition metal-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, this compound acts as a base to facilitate the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates while avoiding nucleophilic attack makes it a preferred choice for chemists working on complex organic syntheses .

Synthesis of Pharmaceutical Compounds

A notable case study involved the use of this compound in the synthesis of polymer-drug conjugates for cancer therapy. Researchers utilized this amine to facilitate the coupling of drug molecules with polymer carriers, enhancing drug delivery efficiency while minimizing side effects . The study highlighted the importance of selecting appropriate bases like this compound to optimize reaction conditions.

Electrochemical Reduction Studies

Another significant application was reported in an electrochemical reduction study where this compound was employed to mediate the hydrogenation of azobenzenes. The results demonstrated its effectiveness in promoting selective reductions under mild conditions, showcasing its versatility beyond traditional organic synthesis .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other common bases used in organic synthesis:

| Property/Application | This compound | Triethylamine | 2,2,6,6-Tetramethylpiperidine |

|---|---|---|---|

| Base Strength (pKa) | 8.5 | 9.0 | Not specified |

| Solubility | Low (non-polar solvents preferred) | Moderate | Low |

| Primary Use | Amide coupling | General base | Strong nucleophile |

| Selectivity | High (minimizes side reactions) | Moderate | Low |

Propiedades

Fórmula molecular |

C8H20ClN |

|---|---|

Peso molecular |

165.7 g/mol |

Nombre IUPAC |

N-ethyl-N-propan-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;1H |

Clave InChI |

OZECFIJVSAYAPH-UHFFFAOYSA-N |

SMILES canónico |

CCN(C(C)C)C(C)C.Cl |

Sinónimos |

DIEA DIPEA N,N-diisopropylethylamine N,N-diisopropylethylamine hydrochloride N-ethyldiisopropylamine |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.